molecular formula C18H15Cl2N3O5S2 B3000554 Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887209-76-9

Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B3000554
CAS No.: 887209-76-9
M. Wt: 488.35
InChI Key: WKAKSZVQMGUIPK-PYCFMQQDSA-N
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Description

Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C18H15Cl2N3O5S2 and its molecular weight is 488.35. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Decomposition Studies

  • Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate demonstrates tautomerism, existing as a mixture of two tautomers. It decomposes to yield a significant percentage of (1,2-benzisothiazol-3-yl)acetonitrile when heated in dimethyl sulphoxide (Carrington et al., 1972).

Synthesis of Novel Compounds

  • This compound has been utilized in the synthesis of novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, achieved through reactions with benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate (Nassiri & Milani, 2020).

Anti-Inflammatory Applications

  • Ethyl imidazo [2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, derivatives of this compound, have been tested for their anti-inflammatory activity (Abignente et al., 1976).

Antibacterial Activity Studies

  • Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized and its derivatives evaluated for antibacterial activity against common bacteria such as Proteus spp., S. pyogenes, Escherichia coli, and P. aeruginosa (Al-badrany et al., 2019).

Synthesis of Derivatives and Reactions

  • Derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate have been synthesized and various reactions have been conducted to obtain different compounds, contributing to the understanding of the chemical properties and potential applications of these substances (Mohamed, 2014).

Antitumor Activity Research

  • Compounds synthesized from ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate have shown significant cytotoxic activity against various cancer cell lines, indicating potential in antitumor research (Tomorowicz et al., 2020).

Antimicrobial Agent Synthesis

  • Synthesis of hydrazide derivatives from ethyl 2-(piperazin-1-yl) acetate and their evaluation as antimicrobial agents have been conducted, showcasing another potential application in combating bacterial infections (Al-Talib et al., 2016).

Properties

IUPAC Name

ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-6-4-11(30(21,26)27)8-15(14)29-18(23)22-17(25)12-7-10(19)3-5-13(12)20/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAKSZVQMGUIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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